molecular formula C12H9ClN6OS B277162 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide

2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B277162
M. Wt: 320.76 g/mol
InChI Key: LCTBMVXMSHSRMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide, also known as CT1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide involves the modulation of various signaling pathways, including the JAK/STAT, NF-κB, and PI3K/Akt pathways. 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide has been shown to inhibit the activation of these pathways, leading to the downregulation of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide has been found to have various biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and tumor growth. 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide has also been shown to improve cognitive function and memory in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide is its ability to selectively target cancer cells and reduce tumor growth without affecting normal cells. However, one of the limitations of 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide research, including the development of more efficient synthesis methods, the optimization of 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide formulations for in vivo administration, and the exploration of 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide's potential therapeutic properties in other fields, such as cardiovascular diseases and metabolic disorders.
In conclusion, 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide research.

Synthesis Methods

The synthesis of 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide involves the reaction of 4-chlorobenzyl azide and 2-aminothiazole with acetic anhydride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide as a white solid.

Scientific Research Applications

2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic properties in various fields, including cancer, inflammation, and neurological disorders. In cancer research, 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and cell cycle arrest. Inflammation research has demonstrated that 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway. In neurological disorders, 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

Product Name

2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide

Molecular Formula

C12H9ClN6OS

Molecular Weight

320.76 g/mol

IUPAC Name

2-[5-(4-chlorophenyl)tetrazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C12H9ClN6OS/c13-9-3-1-8(2-4-9)11-16-17-18-19(11)7-10(20)15-12-14-5-6-21-12/h1-6H,7H2,(H,14,15,20)

InChI Key

LCTBMVXMSHSRMM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN=NN2CC(=O)NC3=NC=CS3)Cl

Canonical SMILES

C1=CC(=CC=C1C2=NN=NN2CC(=O)NC3=NC=CS3)Cl

Origin of Product

United States

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